(4E)-4-({[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}METHYLIDENE)-3-METHYL-1-(4-NITROPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE
Overview
Description
(4E)-4-({[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}METHYLIDENE)-3-METHYL-1-(4-NITROPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is a complex organic compound with a unique structure that includes a benzodioxole group, a nitrophenyl group, and a pyrazolone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-4-({[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}METHYLIDENE)-3-METHYL-1-(4-NITROPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Benzodioxole Group: The benzodioxole group can be synthesized from catechol and formaldehyde under acidic conditions.
Aminomethylation: The benzodioxole derivative is then reacted with formaldehyde and a primary amine to introduce the aminomethyl group.
Pyrazolone Formation: The aminomethylated benzodioxole is then reacted with an appropriate hydrazine derivative to form the pyrazolone core.
Nitrophenyl Substitution: Finally, the nitrophenyl group is introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(4E)-4-({[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}METHYLIDENE)-3-METHYL-1-(4-NITROPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The nitrophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophilic aromatic substitution using halogens or nitro groups.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Introduction of various functional groups on the aromatic ring.
Scientific Research Applications
(4E)-4-({[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}METHYLIDENE)-3-METHYL-1-(4-NITROPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE has several applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure.
Materials Science: Use in the development of organic semiconductors and light-emitting diodes.
Biological Studies: Investigation of its biological activity, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of (4E)-4-({[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}METHYLIDENE)-3-METHYL-1-(4-NITROPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE involves interaction with specific molecular targets. The benzodioxole group can interact with enzymes or receptors, while the nitrophenyl group may participate in redox reactions. The pyrazolone core can act as a chelating agent, binding to metal ions and affecting their biological activity.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions.
Triple Bond Compounds: Compounds with triple bonds, such as acetylene and cyanogen.
4,5-Dihydroxy-1,3-benzenedisulfonic acid: Structurally similar antioxidants.
Uniqueness
(4E)-4-({[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}METHYLIDENE)-3-METHYL-1-(4-NITROPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
4-(1,3-benzodioxol-5-ylmethyliminomethyl)-5-methyl-2-(4-nitrophenyl)-1H-pyrazol-3-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O5/c1-12-16(10-20-9-13-2-7-17-18(8-13)28-11-27-17)19(24)22(21-12)14-3-5-15(6-4-14)23(25)26/h2-8,10,21H,9,11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAYVSDONUHUPHC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC=C(C=C2)[N+](=O)[O-])C=NCC3=CC4=C(C=C3)OCO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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